molecular formula C11H11N5 B13712558 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2

Cat. No.: B13712558
M. Wt: 216.22 g/mol
InChI Key: DVCCCQNKIYNAKB-LRPKJYPNSA-N
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Description

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2 is a stable isotope-labeled compound used primarily in scientific research. This compound is a derivative of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline, which is a heterocyclic aromatic amine (HAA) found in cooked meats and fish. It is known for its mutagenic and carcinogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline involves heating a mixture of creatinine, glucose, and glycine in diethylene glycol containing 14% water at 128°C for 2 hours. The mutagens formed are then purified through various chromatographic techniques . The stable isotope-labeled version, 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2, is synthesized similarly but incorporates isotopically labeled precursors.

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis would involve scaling up the laboratory methods and ensuring the incorporation of stable isotopes in the precursors.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides a significant advantage in research, enabling detailed investigation of the compound’s behavior and interactions in biological systems .

Biological Activity

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2 (often referred to as MeIQx) is a synthetic compound belonging to the class of imidazoquinoxalines. It has garnered significant attention due to its biological activity, particularly its carcinogenic potential as a food-derived mutagen. This article examines the biological activity of MeIQx, focusing on its carcinogenic properties, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the following features:

  • Chemical Formula : C₁₁H₁₁N₅ (for the non-labeled version)
  • Molecular Weight : Approximately 213.24 g/mol
  • IUPAC Name : 2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline

MeIQx is primarily formed during the cooking of certain foods at high temperatures, particularly meats and fish .

Carcinogenicity

MeIQx has been classified as a probable human carcinogen based on experimental evidence. Studies have demonstrated that it induces tumors in various animal models. Notably:

  • Mouse Studies : In newborn male B6C3F1 mice injected with varying doses of MeIQx, there was a significant increase in the incidence of hepatocellular adenomas compared to controls after 12 months .
  • Rat Studies : Male Sprague-Dawley rats administered MeIQx showed a dose-dependent relationship with tumor formation. At higher doses, tumors were observed in liver and kidney tissues .

Metabolic Pathways

The metabolism of MeIQx involves several pathways leading to the formation of various metabolites that contribute to its biological activity:

  • Phase I Metabolism : Involves the action of cytochrome P450 enzymes which convert MeIQx into several hydroxylated derivatives and N-hydroxy derivatives. These metabolites can form reactive intermediates that bind covalently to DNA and proteins, leading to mutagenic effects .
  • Phase II Metabolism : Includes conjugation reactions where metabolites are further processed into sulfate and glucuronide derivatives for excretion. The efficiency of these pathways can vary significantly based on dosing and the presence of other compounds like polychlorinated biphenyls (PCBs) which can induce cytochrome P450 enzymes .

Mutagenicity

MeIQx has been shown to exhibit mutagenic properties in various assays:

  • In the Ames test using Salmonella typhimurium strains TA98 and TA100, MeIQx demonstrated strong mutagenic activity in the presence of an exogenous metabolic system (S9 mix), indicating that its mutagenic form is likely a reactive ester derived from its N-hydroxy derivative .

Dietary Exposure

Research indicates that dietary exposure to MeIQx occurs predominantly through the consumption of cooked meats. A study highlighted that individuals consuming grilled or fried meats had higher levels of MeIQx in their urine compared to those who consumed boiled or raw meats. This suggests a direct correlation between cooking methods and MeIQx exposure levels .

Cancer Incidence Correlation

Epidemiological studies have suggested a link between high consumption of well-done meats (which typically contain higher levels of MeIQx) and increased risks of colorectal cancer. This correlation underscores the importance of understanding the biological activity of food-derived carcinogens like MeIQx in public health contexts .

Summary Table of Key Findings

AspectDetails
Chemical Class Imidazoquinoxaline
Carcinogenic Potential Induces tumors in animal models; classified as probable human carcinogen
Key Metabolites N-hydroxy derivatives; hydroxylated metabolites
Mutagenicity Assays Strongly mutagenic in Ames test with S9 mix
Dietary Sources Found in high-temperature cooked meats; linked to increased cancer risk

Properties

Molecular Formula

C11H11N5

Molecular Weight

216.22 g/mol

IUPAC Name

3,8-dimethyl(213C,1,3-15N2)imidazolo[4,5-f]quinoxalin-2-amine

InChI

InChI=1S/C11H11N5/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15)/i11+1,15+1,16+1

InChI Key

DVCCCQNKIYNAKB-LRPKJYPNSA-N

Isomeric SMILES

CC1=CN=C2C=CC3=C(C2=N1)[15N]=[13C]([15N]3C)N

Canonical SMILES

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N

Origin of Product

United States

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